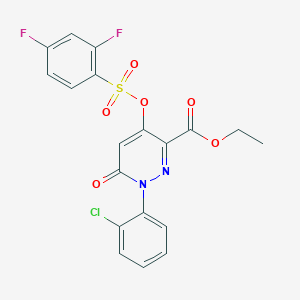

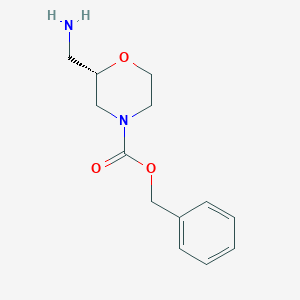

(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate” is a chemical compound with the molecular formula C10H20N2O3 . It’s commonly used as a starting material in the preparation of morpholines .

Synthesis Analysis

Morpholines can be synthesized from 1,2-amino alcohols and their derivatives. A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate” is represented by the InChI code1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7,11H2,1-3H3 . Chemical Reactions Analysis

The synthesis of morpholines from simple amino diols can be achieved by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization .Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate” is 216.28 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate plays a significant role in the synthesis of heterocyclic compounds. Kuznetsov et al. (2007) demonstrated its use in synthesizing pyrido[3,4-d]pyrimidines, which are valuable in medicinal chemistry (Kuznetsov, Nam, & Chapyshev, 2007).

Polymer and Material Science

This compound is also instrumental in the field of polymer and material science. Veld, Dijkstra, & Feijen (1992) explored its application in creating biodegradable polyesteramides with pendant functional groups, highlighting its potential in developing new materials (Veld, Dijkstra, & Feijen, 1992).

Enantioselective Synthesis

In the realm of enantioselective synthesis, Fish et al. (2009) utilized it for the preparation of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, which are crucial for developing reboxetine analogs. This demonstrates the compound's significance in stereoselective chemical reactions (Fish et al., 2009).

Synthesis of Novel Organic Molecules

King and Martin (1991) described the synthesis of novel 2-morpholine carboxylic acid derivatives using (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate, highlighting its utility in organic synthesis (King & Martin, 1991).

Aminomethylation Reactions

Mondal, Samanta, Singsardar, & Hajra (2017) studied its application in aminomethylation reactions involving imidazoheterocycles with morpholine, adding to the repertoire of organic synthesis techniques (Mondal, Samanta, Singsardar, & Hajra, 2017).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Morpholine derivatives have been reported to interact with various biological targets, including lysosomal ph modulators and antibacterial agents .

Mode of Action

Morpholinyl-bearing compounds have been reported to modulate lysosomal ph by facilitating the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes . They are capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating lysosomal Cathepsin B enzyme .

Biochemical Pathways

Morpholinyl-bearing compounds have been reported to disrupt the homeostasis of lysosomal ph, which is an important modulator for many cellular processes .

Result of Action

Morpholinyl-bearing compounds have been reported to disrupt the homeostasis of lysosomal ph, which can lead to the inactivation of lysosomal cathepsin b enzyme .

Propiedades

IUPAC Name |

benzyl (2S)-2-(aminomethyl)morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-8-12-9-15(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHGVBVBEFSEEY-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

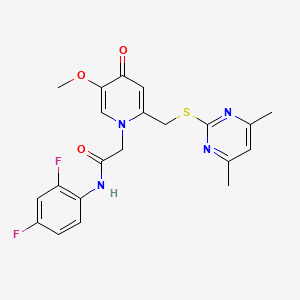

C1COC(CN1C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Ethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2431482.png)

![3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane](/img/structure/B2431485.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2431491.png)

![1-[3-[4-(4-Chlorophenyl)piperazino]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2431492.png)

![3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2431494.png)

![[(R)-beta-Methyl-4-methoxyphenethyl]amine](/img/structure/B2431495.png)